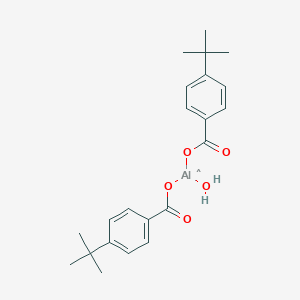

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium

Overview

Description

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium, also known as TBBA-OH, is an organoaluminium compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that has a broad range of uses in chemical synthesis, biochemistry, and physiological studies. This compound is widely used in the synthesis of organic molecules, as well as in the study of biological systems. TBBA-OH is used in the synthesis of a variety of organic molecules, including amino acids, peptides, and nucleotides. In addition, TBBA-OH is used in the study of biochemical and physiological processes, such as enzyme catalysis and protein folding.

Scientific Research Applications

Synthesis and Environmental Concerns

Environmental and Health Impacts of Bisphenol Alternatives :The search for alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the development of various chemical substitutes. However, the environmental and health impacts of these alternatives, including bisphenols and their derivatives, are still a matter of concern. Research indicates that while some alternatives like benzoic acid show less toxicity, comprehensive evaluation, including in vitro studies, is recommended to prioritize targeted testing of these substances (Shalenie P. den Braver-Sewradj et al., 2020).

Toxicity and Bioactivity of Phenolic Compounds :Phenolic compounds, including those with tert-butyl groups, are widespread in nature and exhibit significant bioactivity. Their presence in various organisms suggests a role in natural defense mechanisms, but their toxic effects cannot be overlooked. The research underscores the importance of understanding the bioactivities of these compounds to assess their environmental and health impacts accurately (Fuqiang Zhao et al., 2020).

Catalytic Applications and Polymerization

Catalytic Applications of Modified Clays :Studies on metal cation-exchanged clays, including montmorillonite and synthetic mica, for organic synthesis, highlight the potential of these materials in catalyzing various reactions. These reactions include Friedel-Crafts alkylation, rearrangement of ethers, and aromatic alkylation, demonstrating the versatility of modified clays in organic synthesis and potential relevance to the catalytic roles of aluminium complexes (Jun-ichi Tateiwa & S. Uemura, 1997).

Environmental Remediation

Removal of Environmental Pollutants :The persistence of environmental pollutants, including bisphenols and phenolic antioxidants, necessitates efficient remediation strategies. Studies focusing on the sorption, biodegradation, and advanced oxidation processes offer insights into mechanisms for decontaminating water from these contaminants. Understanding these mechanisms is crucial for developing effective environmental remediation techniques (Zheng Fang et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium, also known as Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy-, is primarily used as a stabilizer in polymers . Its primary targets are the polymer chains where it acts to enhance their thermal stability .

Mode of Action

The compound interacts with the polymer chains and helps to maintain their structure and properties under high-temperature conditions . This interaction results in an increased thermal stability of the polymers, making them more resistant to degradation at elevated temperatures .

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization process, where it helps to form high-performance polymers .

Result of Action

The primary result of the action of this compound is the enhanced thermal stability of polymers . This allows the polymers to maintain their properties under high-temperature conditions, which is crucial for their performance in various applications .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of other compounds in the polymer matrix. The compound is stable under normal conditions and its efficacy as a polymer stabilizer is particularly notable under high-temperature conditions .

Properties

InChI |

InChI=1S/2C11H14O2.Al.H2O/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;;/h2*4-7H,1-3H3,(H,12,13);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXQZTKOKSWXHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Al]OC(=O)C2=CC=C(C=C2)C(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065369 | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-05-3 | |

| Record name | Aluminum hydroxybis(4-(tert-butyl)benzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[4-(tert-butyl)benzoato-O]hydroxyaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)